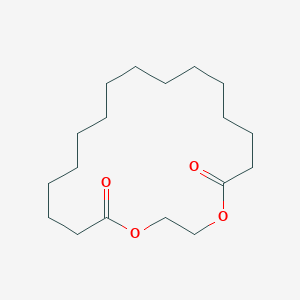![molecular formula C5H13N2O4P B14283244 [(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid CAS No. 137659-64-4](/img/structure/B14283244.png)
[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid is a chemical compound that features a piperazine ring substituted with a hydroxyl group and a phosphonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production of phosphonic acids often involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are scalable and provide high yields of the desired phosphonic acid derivatives.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphonic acid group can be reduced to a phosphine oxide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the phosphonic acid group can produce a phosphine oxide.
Wissenschaftliche Forschungsanwendungen
[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of [(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic the phosphate group in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid: is similar to other piperazine derivatives and phosphonic acids.
Piperazine derivatives: Compounds like trimetazidine and ranolazine share the piperazine ring structure.
Phosphonic acids: Compounds such as aminophosphonic acids and organometallic phosphonic acids share the phosphonic acid functional group
Uniqueness
This compound is unique due to the combination of the piperazine ring and the phosphonic acid group. This combination provides the compound with distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.
Eigenschaften
CAS-Nummer |
137659-64-4 |
|---|---|
Molekularformel |
C5H13N2O4P |
Molekulargewicht |
196.14 g/mol |
IUPAC-Name |
(4-hydroxypiperazin-1-yl)methylphosphonic acid |
InChI |
InChI=1S/C5H13N2O4P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h8H,1-5H2,(H2,9,10,11) |
InChI-Schlüssel |
LKPPHWCSVDVUNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


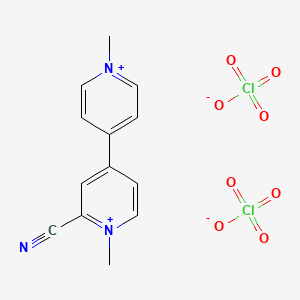
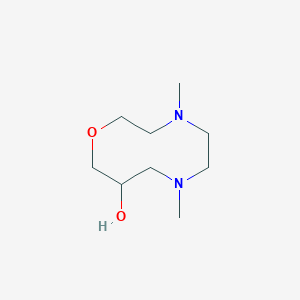
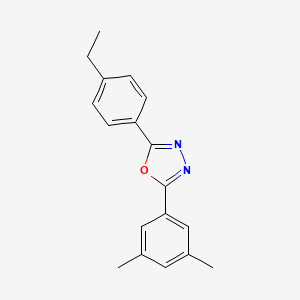

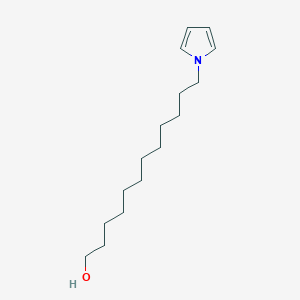
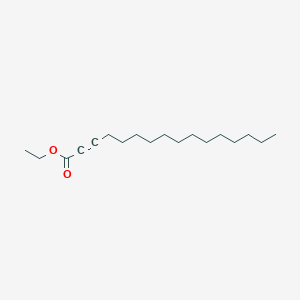
![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)

